Sulfacetamide

Übersicht

Beschreibung

Sulfacetamid ist ein Sulfonamid-Antibiotikum, das häufig zur Behandlung von bakteriellen Infektionen eingesetzt wird. Es ist besonders wirksam gegen grampositive und gramnegative Bakterien. Die Verbindung wird häufig in topischen Formulierungen zur Behandlung von Hautinfektionen wie Akne und seborrhoischer Dermatitis sowie in ophthalmischen Lösungen für Augeninfektionen wie Konjunktivitis verwendet .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Sulfacetamid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Weg beinhaltet die Reaktion von 4-Aminobenzenesulfonamid (Sulfanilamid) mit Essigsäureanhydrid. Diese Reaktion erzeugt N-(4-Aminophenyl)sulfonylacetamid (Sulfacetamid), das dann mittels Flüssigchromatographie gereinigt wird . Eine andere Methode beinhaltet die Alkylierung von 4-Aminobenzenesulfonylchlorid mit Acetamid in Gegenwart von Natriumhydroxid . Ultraschallbestrahlungstechniken wurden ebenfalls zur Synthese von Sulfacetamid eingesetzt und bieten umweltfreundliche und ertragreiche Alternativen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Sulfacetamid beinhaltet typischerweise groß angelegte Rückflussreaktionen. Der Prozess beginnt mit der Reaktion von Sulfanilamid mit Essigsäureanhydrid, gefolgt von der Reinigung und Umwandlung in Natriumsulfacetamid unter Verwendung von Natriumhydroxid . Ultraschallbestrahlungstechniken werden auch für industrielle Anwendungen wegen ihrer Effizienz und Umweltvorteile untersucht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sulfacetamid unterliegt verschiedenen chemischen Reaktionen, darunter Diazotierung, Oxidation und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Diazotierung: Sulfacetamid reagiert mit Natriumnitrit in Gegenwart von Salzsäure, um ein Diazoniumsalz zu bilden.

Oxidation: Die Verbindung kann unter bestimmten Bedingungen mit Diperiodatokupferat(III) oxidiert werden.

Substitution: Sulfacetamid kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, die zur Bildung verschiedener Derivate führen.

Wichtigste gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Acne Vulgaris

Sulfacetamide is frequently combined with sulfur in formulations to enhance its therapeutic efficacy against acne vulgaris. A notable formulation is the sodium this compound 10% and sulfur 5% emollient foam. Clinical studies have demonstrated significant reductions in inflammatory lesions among patients treated with this combination.

Case Study Example:

- A 29-year-old woman with facial acne vulgaris showed a decrease from 12 inflammatory lesions to 3 after six weeks of treatment with sodium this compound foam .

| Patient Age | Initial Inflammatory Lesions | Lesions After 6 Weeks |

|---|---|---|

| 29 | 12 | 3 |

| 13 | 23 | 16 |

| 32 | 19 | 5 |

Seborrheic Dermatitis

The combination of sodium this compound and sulfur has also been effective in treating seborrheic dermatitis. A study involving an eight-week treatment period indicated a significant improvement in lesion counts among subjects diagnosed with this condition.

Clinical Findings:

- Patients treated with the combination showed a marked reduction in both inflammatory and non-inflammatory lesions, demonstrating the compound's versatility in managing skin disorders .

Rosacea

This compound has been utilized effectively for rosacea treatment, particularly when combined with sulfur. Research indicates that patients experience significant improvements in erythema and inflammatory lesions after using formulations containing these agents.

Study Results:

- In an eight-week double-blind study, patients receiving sodium this compound and sulfur reported an improvement rate of 78% in inflammatory lesions compared to only 36% in the control group .

Summary of Efficacy

The efficacy of sodium this compound is enhanced when combined with other agents like sulfur or hydrocortisone, which may increase its effectiveness against various skin conditions. The following table summarizes key findings from several studies on the efficacy of sodium this compound:

| Condition | Treatment Formulation | Initial Lesions | Final Lesions | Improvement Rate |

|---|---|---|---|---|

| Acne Vulgaris | Sodium this compound 10% + Sulfur 5% | Varies | Varies | Up to 78% |

| Seborrheic Dermatitis | Sodium this compound + Sulfur | Varies | Varies | Significant |

| Rosacea | Sodium this compound + Sulfur | Varies | Varies | Significant |

Wirkmechanismus

Sulfacetamide acts as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth. By inhibiting the synthesis of folic acid, this compound prevents the multiplication of bacteria . This mechanism involves the inhibition of the enzyme dihydropteroate synthase, which is crucial for the conversion of PABA to dihydrofolic acid .

Vergleich Mit ähnlichen Verbindungen

Sulfacetamid wird oft mit anderen Sulfonamid-Antibiotika wie Sulfadiazin, Sulfamerazin und Sulfamethoxazol verglichen. Während all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist Sulfacetamid aufgrund seiner schnellen Resorption und Ausscheidung einzigartig, wodurch das Risiko einer Kristallisation in den Nieren verringert wird . Darüber hinaus wird Sulfacetamid häufig in topischen Formulierungen verwendet, während andere Sulfonamide oft oral oder intravenös verabreicht werden .

Liste ähnlicher Verbindungen

- Sulfadiazin

- Sulfamerazin

- Sulfamethoxazol

- Sulfanilamid

Biologische Aktivität

Sulfacetamide is a sulfonamide antibiotic known for its bacteriostatic properties and broad-spectrum activity against various gram-positive and gram-negative bacteria. This compound has been extensively studied for its biological activities, particularly in dermatology, where it is commonly used to treat skin conditions such as acne vulgaris, seborrheic dermatitis, and rosacea.

This compound functions primarily as a competitive inhibitor of para-aminobenzoic acid (PABA), which is crucial for the synthesis of folic acid in bacteria. By inhibiting this pathway, this compound effectively prevents bacterial growth and replication. The inhibition of dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway, is central to its antibacterial effects .

Pharmacokinetics

- Half-life : Approximately 7-12.8 hours.

- Distribution : this compound is widely distributed in body tissues and fluids, achieving high concentrations in ocular, pleural, and synovial fluids.

- Administration : Typically administered topically or orally; however, parenteral administration can be challenging due to irritation caused by alkaline salts .

Acne Vulgaris

This compound has shown significant efficacy in treating acne vulgaris. A study reported that twice-daily application of sodium this compound lotion led to an 80.4% to 83% reduction in inflammatory lesions over 12 weeks .

Case Studies:

- Case 1 : A 29-year-old woman with a history of acne showed a marked reduction in lesions after using this compound emollient foam for eight weeks.

- Case 2 : A 13-year-old boy experienced significant improvement in inflammatory lesions after treatment with this compound combined with tretinoin .

Seborrheic Dermatitis

This compound has also been effective in treating seborrheic dermatitis. In one study, it was found that 93% of patients experienced improvement or complete control of their condition when treated with sodium this compound ointment .

Perioral Dermatitis

The combination of topical sodium this compound with oral tetracyclines has been reported to clear lesions consistently in patients suffering from perioral dermatitis .

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against various pathogens including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Shigella dysenteriae

- Salmonella typhi

- Pseudomonas aeruginosa

These activities have been confirmed through various methods including the agar well diffusion technique .

Research Findings

Recent studies have explored the potential of this compound derivatives as HCV protease inhibitors and CXCR2 antagonists, indicating a broader biological activity beyond its traditional uses . Additionally, research on the coordination of sulfonamides with metal ions (e.g., Ru(III)) has suggested enhanced antimicrobial properties due to improved penetration and interaction with microbial DNA .

Summary Table of Biological Activities

| Condition | Efficacy Rate | Notes |

|---|---|---|

| Acne Vulgaris | 80.4% - 83% reduction | Effective as monotherapy or combination |

| Seborrheic Dermatitis | 93% improvement | High success rate in clinical settings |

| Perioral Dermatitis | Consistent clearance | Best when combined with oral tetracyclines |

Eigenschaften

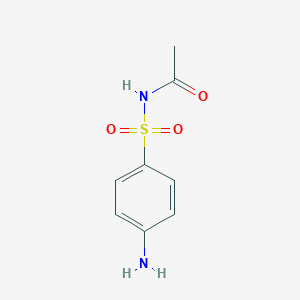

IUPAC Name |

N-(4-aminophenyl)sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIVFJLNDNKQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127-56-0 (mono-hydrochloride salt, anhydrous) | |

| Record name | Sulfacetamide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026060 | |

| Record name | Sulfacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfacetamide is a white powder. (NTP, 1992), Solid | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 61 °F (NTP, 1992), 4.21e+00 g/L | |

| Record name | SID855639 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfacetamide is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth (according to the Woods-Fildes theory). The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |

| Record name | Sulfacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

144-80-9 | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfacetamide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4965G3J0F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 to 363 °F (NTP, 1992), 183 °C | |

| Record name | SULFACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.